![molecular formula C15H15N3O3S B2421810 2,5-Dimethyl-N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamid CAS No. 2034263-09-5](/img/structure/B2421810.png)
2,5-Dimethyl-N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a complex organic compound with diverse applications in scientific research and various industries. It features a furan ring, a thienopyrimidine core, and specific functional groups that confer unique chemical properties.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of the furan ring system. This is typically achieved through the Paal-Knorr synthesis, which involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Step 2: The 2,5-dimethyl substitution on the furan ring is introduced via a Friedel-Crafts alkylation reaction.
Step 3: The thienopyrimidine core is synthesized separately, involving the cyclization of 2-aminothiophene-3-carboxylic acid with formamidine acetate.
Step 4: The two components are then linked through a nucleophilic substitution reaction, where the amine group from the thienopyrimidine displaces a leaving group on the furan ring.
Industrial Production Methods:
In industrial settings, these synthesis steps are scaled up using continuous flow chemistry techniques, which provide higher yields and greater control over reaction conditions. Reactions are typically carried out in solvent systems such as dichloromethane or acetonitrile, under controlled temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine moiety. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound is reactive in nucleophilic substitution reactions, especially at the carboxamide and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed:
Oxidation Products: Corresponding carboxylic acids or ketones
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide has significant applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Potential therapeutic agent in the treatment of diseases such as cancer, owing to its ability to inhibit certain cellular pathways.
Industry: Used in material science for the development of novel polymers and in the agricultural sector as a precursor for herbicides.
Wirkmechanismus
The compound exerts its effects through several mechanisms, primarily by interacting with cellular proteins and enzymes. Its furan and thienopyrimidine moieties enable it to bind to specific molecular targets, disrupting normal cellular functions. In cancer research, it is believed to inhibit kinases involved in cell division, thereby preventing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Compared to other furan and thienopyrimidine derivatives, 2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
2,5-Dimethylfuran: Lacks the thienopyrimidine moiety, making it less versatile in biological applications.
Thienopyrimidine derivatives: Often lack the furan ring, which limits their chemical reactivity and range of applications.
Furan-2-carboxamides: Typically do not possess the thienopyrimidine core, reducing their efficacy in targeting specific cellular pathways.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-7-11(10(2)21-9)14(19)16-4-5-18-8-17-12-3-6-22-13(12)15(18)20/h3,6-8H,4-5H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKONZFFPFWAQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
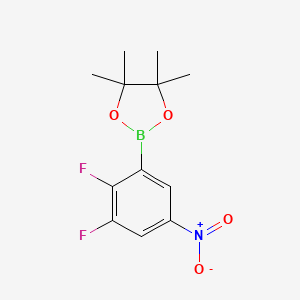
![3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)
![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)
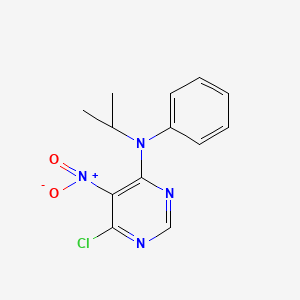
![3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2421731.png)
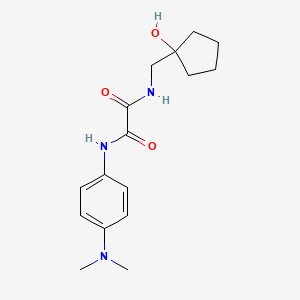
![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)
![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)
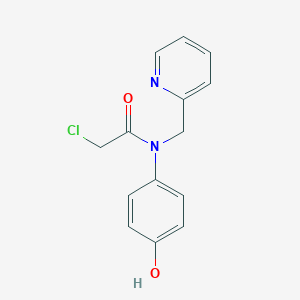
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)
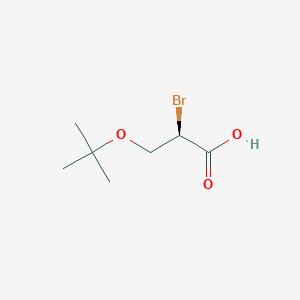

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2421744.png)

